molecular formula C21H35ClN2O3 B14436041 [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride CAS No. 78329-87-0

[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride

Cat. No.: B14436041
CAS No.: 78329-87-0
M. Wt: 399.0 g/mol
InChI Key: PMGFSDBWIONHAB-UHFFFAOYSA-N
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Description

[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is a complex organic compound with a unique structure that includes a butoxycarbonyl group, an anilino group, and a butylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride typically involves multiple steps, including the protection of amines, coupling reactions, and quaternization. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by coupling with an appropriate aniline derivative. The final step involves quaternization with butyl chloride to form the butylazanium moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, while the anilino and butylazanium moieties can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-butoxycarbonyl-N-methylanilino)-2-oxoethyl]-methylazanium;chloride
  • [2-(4-butoxycarbonyl-N-ethylanilino)-2-oxoethyl]-ethylazanium;chloride
  • [2-(4-butoxycarbonyl-N-propylanilino)-2-oxoethyl]-propylazanium;chloride

Uniqueness

Compared to similar compounds, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride has a unique combination of functional groups that confer specific chemical and biological properties. Its butylazanium moiety, in particular, allows for unique interactions with biological molecules and enhances its solubility in various solvents .

Properties

CAS No.

78329-87-0

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-4-7-14-22-17-20(24)23(15-8-5-2)19-12-10-18(11-13-19)21(25)26-16-9-6-3;/h10-13,22H,4-9,14-17H2,1-3H3;1H

InChI Key

PMGFSDBWIONHAB-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]CC(=O)N(CCCC)C1=CC=C(C=C1)C(=O)OCCCC.[Cl-]

Origin of Product

United States

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